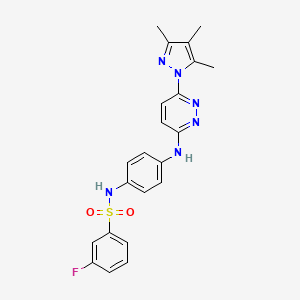

3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

CAS No.: 1014048-77-1

Cat. No.: VC6795084

Molecular Formula: C22H21FN6O2S

Molecular Weight: 452.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014048-77-1 |

|---|---|

| Molecular Formula | C22H21FN6O2S |

| Molecular Weight | 452.51 |

| IUPAC Name | 3-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C22H21FN6O2S/c1-14-15(2)27-29(16(14)3)22-12-11-21(25-26-22)24-18-7-9-19(10-8-18)28-32(30,31)20-6-4-5-17(23)13-20/h4-13,28H,1-3H3,(H,24,25) |

| Standard InChI Key | URIHSQLBLVKQCU-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F)C |

Introduction

The compound 3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide represents a complex chemical structure combining a fluorinated sulfonamide moiety with a pyridazine ring substituted with a pyrazole group. Compounds of this nature are often synthesized for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, structural characteristics, and potential applications of this compound.

Synthesis Pathway

Although specific synthesis details for this compound are not directly available in the provided references, similar compounds are typically synthesized via multistep reactions involving:

-

Formation of the sulfonamide backbone: Starting from fluorobenzene derivatives, sulfonation reactions introduce the sulfonamide group.

-

Pyridazine functionalization: Pyridazine derivatives are synthesized using hydrazine derivatives and appropriate diketones.

-

Pyrazole substitution: The trimethylpyrazole group is introduced via cyclization reactions involving diketones and hydrazines.

These steps are optimized to achieve high yields and purity through recrystallization or chromatographic techniques.

Antimicrobial Potential

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. Compounds with a similar structure have shown efficacy against drug-resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL .

Anti-inflammatory Activity

Pyrazole-containing compounds are known inhibitors of inflammatory pathways such as 5-lipoxygenase (5-LOX), making them potential candidates for treating inflammatory diseases .

Spectroscopic Characterization

Compounds like this one are typically characterized using:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm the presence of aromatic and aliphatic hydrogens and carbons.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifies functional groups such as sulfonamides ().

Example Data Table:

| Technique | Observations |

|---|---|

| NMR | Peaks corresponding to aromatic protons |

| NMR | Signals for fluorinated carbons |

| IR Spectroscopy | Bands at ~1150 cm (S=O stretch) |

| MS | Molecular ion peak at m/z = 454 |

Drug Development

This compound's structural framework suggests applications in:

-

Antibacterial drug design targeting resistant pathogens.

-

Anticancer therapies focusing on enzyme inhibition.

Material Science

Fluorinated aromatic compounds are often used in material science due to their thermal stability and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume